molecular formula C19H18N4O6 B11328806 N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B11328806
M. Wt: 398.4 g/mol
InChI Key: HWGLCRLMJSADRL-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-ethoxy-3-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring.

    Introduction of the nitrophenoxy group: The oxadiazole intermediate is then reacted with 4-nitrophenol in the presence of a suitable base to introduce the nitrophenoxy group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide has been studied for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and antimicrobial agent.

    Agriculture: It has been explored for its potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The nitrophenoxy group can interact with cellular components, leading to the disruption of normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide is unique due to the presence of the ethoxy and methyl groups on the phenyl ring, which can influence its biological activity and chemical reactivity. These substituents can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Properties

Molecular Formula

C19H18N4O6

Molecular Weight

398.4 g/mol

IUPAC Name

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C19H18N4O6/c1-3-27-16-9-4-13(10-12(16)2)18-19(22-29-21-18)20-17(24)11-28-15-7-5-14(6-8-15)23(25)26/h4-10H,3,11H2,1-2H3,(H,20,22,24)

InChI Key

HWGLCRLMJSADRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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